molecular formula C13H13ClN2O B1273006 3,4-Diaminobenzophenone hydrochloride CAS No. 57070-71-0

3,4-Diaminobenzophenone hydrochloride

Cat. No. B1273006
CAS RN: 57070-71-0
M. Wt: 248.71 g/mol
InChI Key: VNCHICMXBKDTOS-UHFFFAOYSA-N
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Description

3,4-Diaminobenzophenone hydrochloride is a chemical compound with the molecular formula C13H13ClN2O . It has a molecular weight of 248.71 g/mol . The compound is also known by other names such as 57070-71-0, 3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE, and (3,4-diaminophenyl)-phenylmethanone;hydrochloride .


Synthesis Analysis

The compound 7-benzoyl quinoxaline (BQ) was synthesized by the cyclocondensation of 3,4-diaminobenzophenone with glyoxal . BQ was characterized using elemental analysis (C, H, N), FT‐IR, 1H NMR, and UV-Visible spectral studies .


Molecular Structure Analysis

The crystal structure of BQ, a compound synthesized from 3,4-diaminobenzophenone, was solved by single crystal X-ray diffraction method . The C13H12N2O molecules chains are organized into a double ribbon in the (b,c) plane .


Chemical Reactions Analysis

3,4-Diaminobenzophenone has been used in the synthesis of new Schiff base ligand complexes . It has also been used as a matrix in the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.71 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Environmental Science: VOC Adsorption

3,4-Diaminobenzophenone Monohydrochloride: has been utilized in the fabrication of functionalized magnetic nanoadsorbents. These nanoadsorbents exhibit enhanced adsorption and desorption capacity for volatile organic compounds (VOCs), specifically benzene and toluene . The compound’s functionalization onto magnetic nanoparticles (MNPs) like Fe3O4/AC@SiO2 improves the adsorption efficiency, making it a promising material for environmental cleanup and pollution control.

Nanotechnology: Magnetic Nanoparticle Synthesis

In the realm of nanotechnology, 3,4-Diaminobenzophenone Monohydrochloride is used to synthesize magnetic nanoparticles that are applied as nanoadsorbents . The MNPs synthesized with this compound have shown excellent reproducibility in adsorption and desorption capacities, retaining a significant percentage of their initial adsorption capacity even after multiple cycles.

Safety And Hazards

3,4-Diaminobenzophenone hydrochloride may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3,4-diaminophenyl)-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O.ClH/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8H,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCHICMXBKDTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzophenone hydrochloride

CAS RN

57070-71-0
Record name Methanone, (3,4-diaminophenyl)phenyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57070-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diaminobenzophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-diaminobenzophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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